3,4-Dinitrobenzoyl isocyanate

Description

Contextualization of Acyl Isocyanates within Modern Organic Synthesis

Acyl isocyanates are a class of organic compounds characterized by the -C(O)N=C=O functional group. They are highly reactive electrophiles, a property conferred by the electron-withdrawing acyl group attached to the isocyanate nitrogen. This heightened reactivity makes them valuable intermediates in modern organic synthesis. crowdchem.net Their primary mode of reaction is nucleophilic addition to the central carbon of the isocyanate group. crowdchem.net This reactivity allows for the facile synthesis of a wide array of important chemical structures. For instance, they react readily with alcohols to form N-acyl carbamates, with amines to produce N-acyl ureas, and with water to yield carboxylic acids and urea (B33335) derivatives after subsequent reactions. crowdchem.netwikipedia.org This versatility establishes acyl isocyanates as crucial building blocks for creating complex molecules, including pharmaceuticals and other bioactive compounds.

Historical Trajectories and Milestones in 3,4-Dinitrobenzoyl Isocyanate Research

The history of acyl isocyanates dates back to the 19th century, with initial syntheses involving the reaction of acyl chlorides with silver cyanate (B1221674). masterorganicchemistry.com A significant advancement was the development of the Curtius rearrangement, discovered by Theodor Curtius in 1885, which involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate. nih.govwikipedia.org This method provided a more general route to these reactive intermediates. nih.govgreyhoundchrom.com

Specific research milestones for This compound are not well-documented in publicly available literature, suggesting it has been a compound of lesser focus compared to its isomers, such as 3,5-dinitrobenzoyl chloride. scirp.org The research trajectory for dinitrophenyl compounds has largely centered on their use as derivatizing agents to aid in the analysis and identification of other molecules, a role driven by the strong chromophoric nature of the dinitrophenyl group. nih.govresearchgate.net

Contemporary Significance and Emerging Research Paradigms for this compound

The contemporary significance of this compound is primarily inferred from the established applications of related dinitrobenzoyl compounds. The most prominent application lies in analytical chemistry, specifically as a derivatizing agent for chromatography. nih.govrsc.orgnih.gov By reacting with analytes that have poor detector response, such as alcohols or amines, the dinitrobenzoyl group is attached, rendering the derivative highly detectable by UV-Vis detectors in High-Performance Liquid Chromatography (HPLC). nih.govnih.gov While most literature specifies the use of 3,5-dinitrobenzoyl chloride for this purpose, this compound is expected to serve a similar function, offering a reactive isocyanate handle for the derivatization reaction. nih.govresearchgate.net Emerging research continues to explore new derivatizing agents for enhancing analytical sensitivity and selectivity for complex biological and environmental samples. organic-chemistry.org

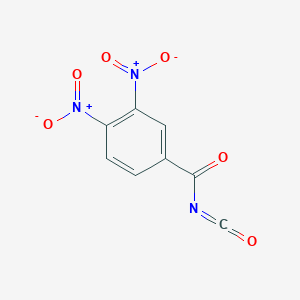

Structure

3D Structure

Properties

CAS No. |

651731-84-9 |

|---|---|

Molecular Formula |

C8H3N3O6 |

Molecular Weight |

237.13 g/mol |

IUPAC Name |

3,4-dinitrobenzoyl isocyanate |

InChI |

InChI=1S/C8H3N3O6/c12-4-9-8(13)5-1-2-6(10(14)15)7(3-5)11(16)17/h1-3H |

InChI Key |

IEZSKAPOLHTVSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N=C=O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 3,4 Dinitrobenzoyl Isocyanate

Precursor Compounds and Reagents in 3,4-Dinitrobenzoyl Isocyanate Synthesis

The primary precursor for the synthesis of this compound is 3,4-dinitrobenzoic acid . This starting material is typically converted into a more reactive acyl derivative, most commonly 3,4-dinitrobenzoyl chloride , to facilitate the introduction of the isocyanate functionality. The synthesis of the acid chloride from the corresponding carboxylic acid is a standard procedure, often achieved by reacting 3,4-dinitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) orgsyn.orgchemicalbook.com .

Key reagents involved in the subsequent conversion to the isocyanate vary depending on the chosen synthetic route. These include:

Sodium azide (B81097) (NaN₃) : A crucial reagent in the Curtius rearrangement, where it reacts with the acyl chloride to form an acyl azide intermediate. vaia.com

Phosgene (B1210022) (COCl₂) or its safer equivalent, triphosgene : Used in phosgenation-based methods to convert a primary amide or its derivative into the isocyanate. crowdchem.netwikipedia.org

Silver cyanate (B1221674) (AgOCN) : Historically used in the reaction with acyl chlorides to form acyl isocyanates, though its high cost limits its industrial applicability. google.com

Solvents : Anhydrous and inert solvents are critical to prevent the hydrolysis of the highly reactive isocyanate product. Common choices include toluene, benzene (B151609), chloroform, and acetonitrile (B52724). nih.govscholaris.cagoogle.com

Catalysts : In some methods, catalysts may be employed to enhance reaction rates and yields. For instance, in certain cyanation reactions of aroyl chlorides, catalysts like silver iodide (AgI) and potassium iodide (KI) have been used. organic-chemistry.org

The selection of these precursors and reagents is dictated by the specific synthetic strategy employed, with considerations for yield, purity, safety, and scalability.

Classical and Contemporary Synthetic Routes to Acyl Isocyanates and their Adaptation for this compound

The synthesis of acyl isocyanates, including this compound, can be broadly categorized into phosgenation-based and non-phosgene methodologies.

Phosgenation-Based Approaches for this compound Production

Phosgenation is a traditional and widely used industrial method for the production of isocyanates. crowdchem.net This approach involves the reaction of a primary amine with phosgene. For the synthesis of an acyl isocyanate like this compound, the corresponding primary amide, 3,4-dinitrobenzamide , would serve as the starting material. The reaction with phosgene or a phosgene equivalent like oxalyl chloride dehydrates the amide to form the isocyanate. wikipedia.org

The general mechanism proceeds through the formation of a carbamoyl (B1232498) chloride intermediate, which then eliminates hydrogen chloride to yield the isocyanate. wikipedia.org While effective, the high toxicity of phosgene necessitates stringent safety precautions and has driven the exploration of safer alternatives. wikipedia.org A laboratory-safe variation involves the use of oxalyl chloride, which can convert primary amides to acyl isocyanates. orgsyn.orgwikipedia.org

Industrial processes for similar aromatic isocyanates often involve a two-step phosgenation reaction at low and high temperatures to minimize side reactions and improve efficiency. google.com

Non-Phosgene Methodologies for this compound Synthesis, including Curtius Rearrangement Derivatives

The most prominent non-phosgene route for the synthesis of acyl isocyanates is the Curtius rearrangement . wikipedia.orgnih.govorganic-chemistry.org This reaction involves the thermal or photochemical decomposition of an acyl azide to form an isocyanate with the loss of nitrogen gas. wikipedia.orgmasterorganicchemistry.com

The synthesis of this compound via the Curtius rearrangement begins with the conversion of 3,4-dinitrobenzoyl chloride to 3,4-dinitrobenzoyl azide . This is typically achieved by reacting the acyl chloride with sodium azide in an anhydrous solvent. vaia.comnih.gov The resulting acyl azide is then heated in an inert solvent, leading to a concerted rearrangement where the benzoyl group migrates to the nitrogen atom as nitrogen gas is expelled, yielding the desired this compound. wikipedia.orgmasterorganicchemistry.com Research indicates that this rearrangement is a concerted process, avoiding the formation of a discrete nitrene intermediate. wikipedia.org

A key advantage of the Curtius rearrangement is that it can often be performed under mild conditions and is tolerant of a wide range of functional groups. nih.govlscollege.ac.in Variations of this method exist, such as using diphenylphosphoryl azide (DPPA) to directly convert the carboxylic acid to the acyl azide. lscollege.ac.in

Another historical, though less common due to cost, non-phosgene method is the reaction of an acyl chloride with silver cyanate. google.comgoogle.com

Optimization of Reaction Parameters and Yields in this compound Preparation

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include:

Temperature : In the Curtius rearrangement, the temperature for the decomposition of the acyl azide needs to be carefully controlled. For instance, in the synthesis of other acyl isocyanates, the formation of the acyl azide from the acyl chloride and sodium azide is often carried out at low temperatures (e.g., -20°C), followed by heating to a specific temperature (e.g., 60°C) to induce the rearrangement. nih.gov For phosgenation reactions, a two-stage temperature profile (low temperature followed by high temperature) can be employed to enhance yield. google.com

Solvent : The choice of solvent is critical. Anhydrous and non-protic solvents like toluene, benzene, or acetonitrile are essential to prevent the reaction of the highly electrophilic isocyanate with water or other nucleophiles. nih.govgoogle.comscielo.br The solvent's boiling point can also be a factor in controlling the reaction temperature. google.com

Reaction Time : Monitoring the reaction progress, often by techniques like infrared (IR) spectroscopy to observe the disappearance of the acyl azide peak and the appearance of the isocyanate peak, helps in determining the optimal reaction time. google.com For example, in some preparations of isocyanates via the Curtius rearrangement, the conversion can be complete within a few hours. google.com

Purity of Reagents : The use of pure and dry reagents and solvents is paramount to avoid side reactions and ensure a high yield of the desired product. escholarship.org

The following interactive table summarizes the optimization of reaction conditions for related isocyanate syntheses, which can be extrapolated for this compound.

| Parameter | Condition | Rationale |

| Oxidant (for coupling reactions) | Silver(I) oxide (0.5 equiv.) | Provides the best balance between conversion and selectivity. scielo.br |

| Solvent | Acetonitrile | Offers a good balance between conversion and selectivity and is a "greener" option. scielo.br |

| Reaction Time | 4 hours | Can be significantly reduced from longer times without major impact on conversion and selectivity. scielo.br |

| Catalyst (for some methods) | N-methylimidazole (NMI) | Can accelerate the reaction and minimize dimer formation in Lossen rearrangements. organic-chemistry.org |

Purification and Isolation Techniques for Research-Grade this compound

Due to the high reactivity of acyl isocyanates, their purification and isolation require careful handling to prevent decomposition or reaction with atmospheric moisture. Common techniques include:

Distillation under Reduced Pressure : For volatile acyl isocyanates, vacuum distillation is a standard method for purification. orgsyn.orggoogle.com This allows for separation from less volatile impurities at a lower temperature, minimizing thermal decomposition.

Filtration : After the reaction, solid byproducts, such as sodium chloride formed in the Curtius rearrangement from sodium azide, are typically removed by filtration. google.com

Solvent Removal : The solvent is removed under reduced pressure using a rotary evaporator. google.com

In-situ Use : In many synthetic applications, the prepared acyl isocyanate is not isolated but is used directly in the next reaction step. nih.govmasterorganicchemistry.com This avoids potential losses during purification and handling. For example, the isocyanate solution can be directly added to a solution containing a nucleophile to form the desired derivative. nih.gov

Chromatography : While less common for highly reactive isocyanates, chromatographic techniques on silica (B1680970) gel can be used for the purification of more stable derivatives formed from the isocyanate. scholaris.ca

All purification and isolation steps must be conducted under strictly anhydrous conditions, often under an inert atmosphere of nitrogen or argon, to ensure the integrity of the research-grade this compound. orgsyn.org

Reactivity and Mechanistic Investigations of 3,4 Dinitrobenzoyl Isocyanate

Nucleophilic Addition Reactions of 3,4-Dinitrobenzoyl Isocyanate

Nucleophilic addition is the most characteristic reaction of isocyanates. The general mechanism involves the attack of a nucleophile on the electron-deficient carbonyl carbon of the isocyanate group, followed by protonation of the nitrogen atom.

The reaction of isocyanates with alcohols or phenols yields carbamates, also known as urethanes. blogfa.comkuleuven.be This reaction is a cornerstone of polyurethane chemistry. kuleuven.be The process involves the nucleophilic addition of the hydroxyl group from the alcohol or phenol (B47542) to the carbonyl carbon of the isocyanate. kuleuven.be The reaction is generally catalyzed and can be influenced by the concentration of the alcohol. kuleuven.be For this compound, the strong electron-withdrawing effect of the dinitro-substituted phenyl ring increases the reactivity of the isocyanate group toward nucleophiles like alcohols. The reaction can be catalyzed by various compounds, including tertiary amines and organometallic catalysts like dibutyltin (B87310) dilaurate (DBTDL). rsc.orgresearchgate.net

The general reaction is as follows:

Table 1: Formation of Carbamates from Isocyanates and Alcohols/Phenols

| Reactant 1 | Reactant 2 | Product | Catalyst (Typical) |

|---|---|---|---|

| This compound | Alcohol (e.g., Ethanol) | Ethyl N-(3,4-dinitrobenzoyl)carbamate | Tertiary Amine or DBTDL |

| This compound | Phenol | Phenyl N-(3,4-dinitrobenzoyl)carbamate | Tertiary Amine or DBTDL |

| Phenyl Isocyanate | 2-Propanol | Isopropyl phenylcarbamate | None or Catalyst |

Isocyanates react readily with primary and secondary amines to form substituted urea (B33335) derivatives. blogfa.comorganic-chemistry.org This reaction is typically rapid and exothermic, often proceeding without the need for a catalyst. researchgate.net The nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon of the isocyanate group. nih.gov The reactivity of amines with isocyanates is generally higher than that of alcohols due to the greater nucleophilicity of the nitrogen atom. researchgate.net This reaction provides a versatile and efficient route to a wide range of symmetrical and unsymmetrical ureas. asianpubs.orgbeilstein-journals.org

The general reactions are:

Table 2: Synthesis of Urea Derivatives from Isocyanates and Amines

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| This compound | Primary Amine (e.g., Aniline) | N-(3,4-Dinitrobenzoyl)-N'-phenylurea |

| This compound | Secondary Amine (e.g., Morpholine) | 4-(3,4-Dinitrobenzoylcarbamoyl)morpholine |

| Phenyl Isocyanate | Aniline | N,N'-Diphenylurea (Carbanilide) |

In a reaction analogous to that with alcohols, isocyanates react with thiols (mercaptans) to form thiocarbamates. nih.govresearchgate.net This reaction involves the nucleophilic addition of the sulfur atom of the thiol to the isocyanate's carbonyl carbon. The reaction often requires base catalysis, for which tertiary amines are commonly used. researchgate.net Kinetic studies have shown that the reaction rate can be first-order with respect to the concentrations of the isocyanate, the thiol, and the tertiary amine catalyst. researchgate.net The stability of the resulting thiocarbamate adducts can vary significantly depending on the structure and the aqueous environment. nih.gov

The general reaction is:

Table 3: Formation of Thiocarbamates from Isocyanates and Thiols

| Reactant 1 | Reactant 2 | Product | Catalyst (Typical) |

|---|---|---|---|

| This compound | Thiophenol | S-Phenyl N-(3,4-dinitrobenzoyl)thiocarbamate | Tertiary Amine |

| Phenyl Isocyanate | 1-Butanethiol | S-Butyl N-phenylthiocarbamate | Tertiary Amine |

The reaction between an isocyanate and a carboxylic acid is a method for synthesizing amides. scielo.br The initial step is the addition of the carboxylic acid to the isocyanate, forming an unstable mixed carbamic-carboxylic anhydride. This intermediate readily decarboxylates (loses CO₂) upon gentle heating to yield the corresponding amide. researchgate.net This reaction pathway avoids the use of more hazardous reagents and can be promoted by ionic liquids as a medium. scielo.brresearchgate.net

The reaction with carboxylic acid anhydrides is more complex. Isocyanates can react with aromatic anhydrides, such as trimellitic anhydride, to form adducts that can be used as curing agents for resins. google.com

Table 4: Reactivity of Isocyanates with Carboxylic Acids and Anhydrides

| Reactant 1 | Reactant 2 | Intermediate/Product | Conditions |

|---|---|---|---|

| Isocyanate | Carboxylic Acid | Amide + CO₂ | Heating, Ionic Liquid Media scielo.brresearchgate.net |

| Isocyanate | Acid Anhydride | N-Acylurea / Adduct | Varies |

Cycloaddition Reactions Involving this compound

The carbon-nitrogen double bond of the isocyanate group can participate in cycloaddition reactions with other unsaturated compounds. These reactions are valuable for the synthesis of various heterocyclic systems.

Isocyanates are known to undergo [2+2] cycloaddition reactions with C=N double bonds, such as those found in imines. The thermal reaction between an isocyanate and a ketenimine, for instance, results in the formation of a four-membered ring, specifically a 4-iminoazetidin-2-one derivative, in high yields. rsc.org This type of reaction is an extension of the well-known Staudinger cycloaddition, which is a primary method for synthesizing β-lactams (2-azetidinones). researchgate.net

While [4+2] cycloadditions of isocyanates are more commonly reported, [2+2] cycloadditions provide a direct route to four-membered heterocycles. The reaction of isocyanates with nitriles can also occur, though it is less common and often requires specific substrates or catalysts to proceed efficiently via a [2+2] pathway. For example, the reaction of thiobenzoyl isocyanates with C=N bonds has been reported. tandfonline.com

Table 5: [2+2] Cycloaddition Reactions of Isocyanates

| Isocyanate | Reactant | Product Type | Reference |

|---|---|---|---|

| Isocyanate (general) | Ketenimine | 4-Iminoazetidin-2-one | rsc.org |

[4+2] Cycloadditions and Hetero-Diels-Alder Reactions

This compound is a potent dienophile in [4+2] cycloaddition reactions, a class of concerted reactions that form a six-membered ring. wikipedia.orgwikipedia.org This reactivity is largely attributed to the electron-withdrawing nature of the dinitrobenzoyl group, which significantly enhances the electrophilicity of the isocyanate's carbon atom. nih.gov

In the context of hetero-Diels-Alder reactions, where one or more atoms in the diene or dienophile are not carbon, this compound serves as a heterodienophile. wikipedia.orgpageplace.de For instance, it can react with aza-dienes (dienes containing a nitrogen atom) to yield various nitrogen-containing heterocyclic compounds. psu.edu The reaction between an alkenyldihydrooxazole, acting as an aza-diene, and an isocyanate can lead to the formation of dihydropyrimidone derivatives with high diastereoselectivity. psu.edu While the exact mechanism can be debated between a concerted or stepwise process, the high polarization of the reactants suggests an initial acylation of the nitrogen atom of the dihydrooxazole. psu.edu

The general mechanism for aza-Diels-Alder reactions can be influenced by the specific reactants and conditions. psu.edu In some cases, a stepwise mechanism involving a zwitterionic intermediate may be favored, particularly with highly polarized reactants. psu.edu However, a concerted, albeit asynchronous, pathway is also a plausible route. psu.edu

Below is a table summarizing the outcomes of hetero-Diels-Alder reactions between various alkenyldihydrooxazoles and isocyanates, showcasing the high diastereoselectivity of these transformations. psu.edu

| Diene | Isocyanate | Product | Diastereomeric Ratio |

| 2-(1-propenyl)-4-ethyl-4,5-dihydrooxazole | Phenyl isocyanate | Dihydropyrimidone derivative | >99:1 |

| 2-(1-butenyl)-4-ethyl-4,5-dihydrooxazole | Phenyl isocyanate | Dihydropyrimidone derivative | >99:1 |

| 2-styryl-4-ethyl-4,5-dihydrooxazole | Phenyl isocyanate | Dihydropyrimidone derivative | >99:1 |

| 2-(1-propenyl)-4-ethyl-4,5-dihydrooxazole | 4-Bromophenyl isocyanate | Dihydropyrimidone derivative | >99:1 |

| 2-(1-propenyl)-4-ethyl-4,5-dihydrooxazole | 4-Methoxyphenyl isocyanate | Dihydropyrimidone derivative | >99:1 |

This table is generated based on findings reported in the study of hetero-Diels-Alder reactions of alkenyldihydrooxazoles. psu.edu

Rearrangement Pathways and Isomerization Phenomena of this compound and its Adducts

The adducts formed from reactions involving this compound can undergo various rearrangement and isomerization processes. For example, in reactions with N-acylated cyanoaziridines, the initial adduct can undergo ring expansion to form oxazoline (B21484) derivatives. mdpi.comsemanticscholar.org Specifically, the reaction of N-acylated cyanoaziridines with sodium iodide can lead to the formation of oxazoline derivatives through a regio-controlled reaction. semanticscholar.org

Furthermore, the isomerization of N-thiocarbamoyl cyanoaziridines, which can be formed from isocyanates, can be facilitated by mild acidic conditions using a Lewis acid like BF₃·OEt₂, leading to 2-aminocyanothiazoline derivatives. mdpi.comsemanticscholar.org One-pot reactions of NH-cyanoaziridines with isocyanates can yield 2-iminocyanooxazolidines through a sequence involving the initial addition of the isocyanate to form an N-carbamoyl cyanoaziridine, which then undergoes ring opening and reacts with a second equivalent of the isocyanate. mdpi.comsemanticscholar.org

In some instances, the stability of the adducts is a critical factor. For example, the reaction of this compound with certain dienes might not yield an isolable product due to the lability of the resulting adduct, which may readily undergo hydrolysis or other decomposition pathways. psu.edu

Elucidation of Reaction Mechanisms via Kinetic and Advanced Spectroscopic Studies

Kinetic and spectroscopic studies are crucial for unraveling the intricate mechanisms of reactions involving this compound. The rates of isocyanate reactions are often monitored using techniques like HPLC to determine the concentrations of reactants and products over time. rsc.org Such studies have revealed that the reaction of isocyanates with alcohols is typically first-order with respect to both the isocyanate and the alcohol. researchgate.net

Advanced spectroscopic methods, such as ¹H NMR and ¹³C NMR, are indispensable for characterizing the structures of the products and any intermediates that may be formed. psu.edursc.org For instance, in the reaction of alkenyldihydrooxazoles with isocyanates, the absence of other products in the ¹H and ¹³C NMR spectra of the crude reaction mixture supports the proposed reaction pathway. psu.edu Furthermore, techniques like single-crystal X-ray diffraction can provide definitive stereochemical assignments of the products. psu.edu

Computational studies and transition state analysis provide deeper insights into the reaction pathways. For many cycloaddition reactions, including those involving isocyanates, the transition state geometry dictates the stereochemical outcome of the reaction. wikipedia.orgliverpool.ac.uk For example, in the asymmetric reduction of ketones catalyzed by chiral oxazaborolidines, the transition state assembly is thought to involve a specific coordination that leads to high enantioselectivity. open.ac.uk

In hetero-Diels-Alder reactions, the nature of the transition state can be either concerted or stepwise. psu.edu A highly polarized nature of the reactants, as is the case with this compound, may favor a stepwise mechanism with a zwitterionic intermediate. psu.edu However, a concerted but asynchronous transition state, where bond formation does not occur simultaneously, is also a possibility. psu.edu

The reactivity of this compound is profoundly influenced by both steric and electronic factors. The two nitro groups on the benzoyl moiety are powerful electron-withdrawing groups, which significantly increase the electrophilicity of the isocyanate carbon atom, making it highly susceptible to nucleophilic attack. nih.gov This electronic effect is a key driver of its high reactivity in addition and cycloaddition reactions.

Steric hindrance can also play a significant role. For instance, in the reaction of isocyanate derivatizing reagents with isocyanates, substituents on the derivatizing agent can cause undesirable steric effects that can adversely affect the reaction rate. google.com In the context of cycloaddition reactions, the steric bulk of both the diene and the dienophile can influence the regioselectivity and stereoselectivity of the reaction.

The interplay between steric and electronic effects is evident in the relative reactivity of different isocyanates. For example, less electrophilic isocyanates, such as benzyl (B1604629) isocyanate, generally exhibit higher enantioselectivity in certain palladium-catalyzed cycloadditions compared to more electrophilic ones like phenyl or benzoyl isocyanate. nih.gov This suggests that a fine balance of electronic and steric properties is crucial for achieving high stereocontrol. The table below illustrates the effect of substituents on the reactivity of isocyanates. nih.gov

| Isocyanate Substituent | Electronic Effect | Reactivity |

| 3,4-Dinitrobenzoyl | Strong electron-withdrawing | High |

| 4-Nitrophenyl | Electron-withdrawing | Moderate-High |

| Phenyl | Neutral | Moderate |

| p-Methoxyphenyl | Electron-donating | Low |

This table is a generalized representation based on established principles of isocyanate reactivity. nih.gov

Application of 3,4 Dinitrobenzoyl Isocyanate As a Versatile Synthetic Reagent

Role in the Targeted Synthesis of Nitrogen-Containing Heterocyclic Compounds

3,4-Dinitrobenzoyl isocyanate is a highly reactive intermediate that serves as a powerful tool in heterocyclic chemistry. Its electrophilic nature, stemming from the cumulene isocyanate (-N=C=O) functionality, allows it to readily react with a wide array of nucleophiles. This reactivity is the foundation for numerous cyclization and cascade reactions used to construct complex molecular architectures. rsc.orgnih.gov The presence of the 3,4-dinitrophenyl group not only influences the reactivity of the isocyanate but also imparts unique electronic properties to the resulting heterocyclic products. Isocyanates are key building blocks for assembling heterocycles that incorporate the N-N-C=O motif, a common feature in agrochemicals and pharmaceuticals. nih.gov The controlled, in-situ generation and reaction of these intermediates prevent their dimerization and allow for the assembly of various valuable 5- and 6-membered heterocycles. rsc.orgnih.gov

The synthesis of pyrimidine (B1678525) rings can be achieved through various condensation and cyclization reactions where isocyanates are valuable reagents. researchgate.net this compound can function as a key electrophilic component in constructing the pyrimidine core. In a typical approach, the isocyanate can react with a compound containing an enamine or amidine functionality. This reaction forms an N-acylurea or a related intermediate, which then undergoes intramolecular cyclization and dehydration to yield the substituted pyrimidine ring. The dinitrobenzoyl moiety remains as a substituent on the final heterocyclic structure, influencing its chemical properties.

Quinazolines, which are composed of a fused benzene (B151609) and pyrimidine ring, can also be synthesized using this versatile reagent. orientjchem.org One established route involves the reaction of anthranilic acid derivatives or 2-aminobenzonitriles with the isocyanate. The initial step is the acylation of the amino group to form an N-acyl intermediate. Subsequent intramolecular cyclization, often promoted by heat or a catalyst, leads to the formation of the quinazoline (B50416) or quinazolinone ring system. For instance, bromo-substituted quinazolin-4(3H)-imines can be prepared from o-cyanoanilines, which are then cyclized via copper-catalyzed intramolecular N-arylation to form benzimidazo[1,2-c]quinazolines, highlighting the utility of related precursors in complex quinazoline synthesis. beilstein-journals.org

This compound is an effective precursor for the synthesis of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) ring systems, which are important pharmacophores in medicinal chemistry. researchgate.netnih.gov The general strategy involves the reaction of the isocyanate with hydrazides or their sulfur analogs.

For the synthesis of 1,3,4-oxadiazoles, this compound reacts with a suitable acylhydrazide. This addition reaction forms a 1,4-disubstituted-acylsemicarbazide intermediate. This linear precursor is then subjected to dehydrative cyclization using a reagent like p-toluenesulfonyl chloride, which facilitates the ring closure to furnish the 5-substituted-2-(3,4-dinitrophenylamino)-1,3,4-oxadiazole. nih.gov

A parallel strategy is employed for 1,3,4-thiadiazoles. The isocyanate can react with a thiohydrazide, or an N-acylthiosemicarbazide precursor can be used. The subsequent cyclization, which involves dehydration and desulfurization depending on the exact pathway, yields the corresponding 2-amino-1,3,4-thiadiazole (B1665364) derivative. nih.govsbq.org.br The choice of cyclizing agent and reaction conditions can selectively favor the formation of either the oxadiazole or thiadiazole ring when both pathways are possible. nih.gov

| Precursor 1 | Precursor 2 | Intermediate | Heterocyclic Product |

| This compound | Acylhydrazide | N-(3,4-Dinitrobenzoyl)-N'-acylhydrazine | 2-(3,4-Dinitrophenylamino)-1,3,4-oxadiazole |

| This compound | Thiohydrazide | N-(3,4-Dinitrobenzoyl)-N'-thioacylhydrazine | 2-(3,4-Dinitrophenylamino)-1,3,4-thiadiazole |

| Hydrazide | Isothiocyanate | N-Acylthiosemicarbazide | 2-Amino-1,3,4-thiadiazole |

This table illustrates general synthetic pathways analogous to those used for related substituted isocyanates and isothiocyanates.

The high reactivity of isocyanates opens pathways to a variety of other heterocyclic systems beyond those most commonly reported. For example, the ring-expansion of aziridines with isocyanates is a known method for producing five-membered nitrogen-containing heterocycles. mdpi.com The reaction of this compound with a substituted aziridine (B145994), often catalyzed by a Lewis acid, could proceed via the opening of the aziridine ring followed by intramolecular attack on the isocyanate carbon. This would lead to the formation of functionalized imidazolidin-2-ones or oxazolidin-2-imines, which are scaffolds with significant biological activity. mdpi.com Furthermore, isocyanates can participate in cycloaddition reactions, acting as dienophiles or reacting with 1,3-dipoles, to generate a range of other heterocyclic structures.

Utilization in the Construction of Functionalized Organic Building Blocks

Beyond its direct use in forming heterocyclic rings, this compound is a valuable reagent for creating highly functionalized acyclic molecules that serve as crucial building blocks for more complex synthetic targets. benthamopenarchives.com The dinitrophenyl group often acts as a useful chromophore or an activating group for subsequent transformations.

The reaction of isocyanates with alcohols and amines to form carbamates and ureas, respectively, is a fundamental and highly efficient transformation. researchgate.netnih.gov this compound reacts cleanly and often quantitatively with primary and secondary alcohols to yield N-(3,4-dinitrophenyl)carbamates. Similarly, its reaction with primary or secondary amines produces N,N'-disubstituted ureas.

These reactions are synthetically valuable for several reasons:

High Yields: The reactions are typically high-yielding and proceed under mild conditions.

Derivatization: The resulting carbamates and ureas are stable, crystalline solids, making this reaction useful for the characterization and purification of alcohols and amines.

Activated Intermediates: The N-(3,4-dinitrophenyl)urea and carbamate (B1207046) products can be considered "masked" or activated forms of the original amine or alcohol. For example, hindered ureas can act as isocyanate precursors, releasing the isocyanate under neutral conditions for further reactions. nih.gov The dinitrophenyl group, being strongly electron-withdrawing, can influence the reactivity of the adjacent amide bonds.

A notable application involves the reaction of a secondary alcohol with 3,5-dinitrophenyl isocyanate (a close analog) to afford dicarbamates, which serve as chiral solvating agents for NMR spectroscopy. rsc.org

| Reactant | Product Class | General Structure |

| Alcohol (R-OH) | Carbamate | R-O-C(=O)NH-Ar |

| Amine (R-NH₂) | Urea (B33335) | R-NH-C(=O)NH-Ar |

| Amine (R₂NH) | Urea | R₂N-C(=O)NH-Ar |

Ar = 3,4-Dinitrophenyl

While isocyanates are primarily known for forming ureas and carbamates, they are integral to pathways that yield structures classified as amides and esters. The ureas formed from the reaction of this compound with amines are themselves a class of amides (diamides of carbonic acid). Likewise, the carbamates produced from alcohols are ester-amide compounds (esters of a carbamic acid).

The direct synthesis of a standard carboxamide (R-CO-NHR') from an isocyanate is less common than via an acyl chloride. For instance, N-acylated cyanoaziridines are readily formed using 3,5-dinitrobenzoyl chloride, not the isocyanate. mdpi.com However, the dinitrophenyl moiety, once introduced via the isocyanate, creates functional building blocks for further synthesis. An example is the synthesis of N-(3,5-dinitrobenzoyl)valine methyl ester, where the dinitrobenzoyl group is first attached to the amino acid, and the carboxylic acid is subsequently esterified in a separate step using methanol (B129727) and HCl. rsc.org This demonstrates how the dinitrophenyl group, introduced via an acylation reaction, serves as a key functional handle in a multi-step synthesis of a more complex building block.

Contributions to Advanced Organic Synthesis Methodologies

Integration into Multicomponent Reactions (MCRs)

Application in C-H Functionalization Strategies

There is a notable lack of published research detailing the application of this compound in C-H functionalization strategies. C-H functionalization is a powerful tool in modern organic synthesis for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. However, specific methodologies or protocols employing this compound for this purpose have not been reported in the available scientific literature.

Precursor for Non-Polymeric Functional Materials (Excluding Material Properties)

The role of this compound as a direct precursor for the synthesis of non-polymeric functional materials is not well-documented in scientific research. Although the high reactivity of the isocyanate group and the presence of the dinitroaromatic system suggest potential for the creation of novel small molecules with specific functions, dedicated studies focusing on this application are not presently found in the literature.

Computational and Theoretical Investigations of 3,4 Dinitrobenzoyl Isocyanate

Electronic Structure and Bonding Analysis of 3,4-Dinitrobenzoyl Isocyanate

A thorough analysis of the electronic structure and bonding of this compound would be foundational to understanding its reactivity. Computational methods, particularly Density Functional Theory (DFT), are standard for such investigations. These calculations would reveal the distribution of electron density across the molecule.

It is expected that the two nitro (-NO₂) groups and the isocyanate (-NCO) group, being strong electron-withdrawing groups, would significantly influence the electronic landscape of the benzoyl core. This electron withdrawal would polarize the molecule, creating regions of positive and negative electrostatic potential. Natural Bond Orbital (NBO) analysis could be employed to provide a detailed picture of the bonding, including the nature of the hybrid orbitals, charge distribution, and intramolecular interactions like hyperconjugation. The analysis would likely show significant delocalization of electron density into the nitro groups and a highly polarized isocyanate moiety.

Quantum Chemical Calculations of Reactivity Descriptors

Quantum chemical calculations provide a suite of reactivity descriptors that predict how a molecule will behave in a chemical reaction. These descriptors are derived from the calculated electronic structure.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. nih.govyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). nih.govyoutube.com

For this compound, the HOMO would likely be localized on the aromatic ring, while the LUMO is expected to be centered predominantly on the highly electrophilic carbon atom of the isocyanate group and the nitro groups. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. Given the presence of multiple electron-withdrawing groups, the HOMO-LUMO gap for this compound is anticipated to be relatively small, indicating a high propensity for reaction, particularly with nucleophiles.

Table 1: Postulated Frontier Molecular Orbital (FMO) Properties of this compound (Note: This table is illustrative and not based on published experimental or calculated data.)

| Parameter | Expected Value/Description | Predicted Chemical Implication |

|---|---|---|

| E_HOMO | Relatively low energy | Low nucleophilicity; not a strong electron donor. |

| E_LUMO | Very low energy | High electrophilicity; a strong electron acceptor. |

| HOMO-LUMO Gap | Small | High chemical reactivity, kinetically unstable. |

| HOMO Localization | Benzene (B151609) Ring | Site of potential electrophilic attack (if reacting as a nucleophile). |

| LUMO Localization | Isocyanate Carbon, Nitro Groups | Primary site for nucleophilic attack. |

Electrostatic Potential (ESP) and Fukui Function Mapping

Molecular Electrostatic Potential (ESP) maps visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. researchgate.netwalisongo.ac.id For this compound, the ESP map would be expected to show strong positive potential around the carbonyl and isocyanate carbons, marking them as primary sites for nucleophilic attack. Negative potential would be concentrated around the oxygen atoms of the nitro and carbonyl groups.

Fukui functions are another tool used to predict reactivity at specific atomic sites. researchgate.net They quantify the change in electron density at a particular point when an electron is added to or removed from the system. By calculating the Fukui function (f(r)), one can identify the most likely sites for nucleophilic attack (where adding an electron is most favorable) and electrophilic attack (where removing an electron is most favorable). For this molecule, the isocyanate carbon would be predicted to have a high value for the Fukui function corresponding to nucleophilic attack.

In Silico Prediction of Reaction Pathways and Selectivity Profiles

Computational chemistry can be used to model the entire course of a chemical reaction, providing insights into mechanisms and selectivity. chemrxiv.org By calculating the energies of reactants, transition states, and products, a potential energy surface for a proposed reaction can be constructed.

For this compound reacting with a nucleophile (e.g., an alcohol or amine), computational modeling could predict the reaction pathway. This would involve locating the transition state structure for the nucleophilic attack on the isocyanate carbon. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction rate. Such simulations could also explore regioselectivity, for instance, by comparing the activation barriers for attack at the isocyanate carbon versus the carbonyl carbon, confirming the higher reactivity of the former.

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis would explore the different spatial arrangements of the this compound molecule and their relative energies. Due to rotation around the single bond connecting the benzoyl and isocyanate groups, different conformers may exist. Quantum chemical calculations could identify the lowest energy (most stable) conformation and the energy barriers to rotation.

Future Perspectives and Emerging Research Directions for 3,4 Dinitrobenzoyl Isocyanate Chemistry

Exploration of Sustainable and Green Synthetic Pathways for 3,4-Dinitrobenzoyl Isocyanate

The traditional synthesis of isocyanates often involves hazardous reagents such as phosgene (B1210022), prompting a growing demand for safer and more environmentally friendly alternatives. Future research into the synthesis of this compound is expected to align with the principles of green chemistry.

Key areas of investigation will likely include:

Phosgene-Free Routes: A primary focus will be on developing synthetic pathways that completely avoid the use of phosgene and its derivatives. adhesivesmag.com This includes exploring methods like the reductive carbonylation of the corresponding nitro compound, which offers a more benign approach to isocyanate formation. universiteitleiden.nlresearchgate.net Another promising avenue is the thermal or catalytic decomposition of carbamates, which can be synthesized from less hazardous starting materials. acs.org

Catalytic Approaches: The development of novel and efficient catalysts will be crucial. Research may focus on utilizing transition metal catalysts, such as those based on palladium, for the reductive carbonylation of nitroaromatic precursors. researchgate.net Additionally, the exploration of solid-supported reagents and catalysts could simplify purification processes and enhance catalyst recyclability, contributing to a more sustainable process. researchgate.net

Alternative Energy Sources: The use of microwave irradiation and ultrasound-assisted reactions are emerging as effective methods to accelerate chemical transformations and improve energy efficiency in the synthesis of nitro compounds and isocyanates. researchgate.netbeilstein-journals.org These techniques could be applied to the synthesis of this compound to potentially reduce reaction times and energy consumption.

Green Solvents: A shift towards the use of environmentally benign solvents, such as ionic liquids or even water, is a significant trend in green chemistry. scielo.br Investigating the feasibility of synthesizing and reacting this compound in such solvent systems could drastically reduce the environmental footprint of its associated chemical processes.

Development of Novel Reagents and Catalytic Systems Leveraging the this compound Scaffold

The unique electronic properties of the this compound scaffold, characterized by the strongly electron-withdrawing nitro groups, make it an attractive platform for the development of novel reagents and catalytic systems.

Future research in this area may involve:

Multicomponent Reactions: Isocyanates are powerful building blocks in multicomponent reactions (MCRs), which allow for the efficient construction of complex molecular architectures in a single step. nih.gov The high reactivity of the isocyanate group in this compound can be harnessed in known and novel MCRs to synthesize libraries of structurally diverse compounds with potential applications in medicinal chemistry and materials science.

Organocatalysis: The dinitrophenyl moiety is a well-known component of certain organocatalysts. The this compound scaffold could be incorporated into new catalyst designs. For instance, derivatives could be synthesized to act as catalysts for various organic transformations, with the nitro groups modulating the catalyst's electronic properties and, therefore, its activity and selectivity.

Supramolecular Chemistry: The electron-deficient aromatic ring of this compound can participate in non-covalent interactions, such as π-π stacking. This property can be exploited in the design of supramolecular assemblies and host-guest complexes. Research could focus on using this moiety as a recognition unit in sensors or as a building block for self-assembling materials.

Integration of this compound Reactions into Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and scalability. The integration of reactions involving this compound into continuous flow systems is a promising direction for future research.

Key developments are expected in:

Safer Handling of Reactive Intermediates: The synthesis of isocyanates can involve high-energy intermediates. acs.org Flow chemistry allows for the in-situ generation and immediate consumption of such species, minimizing the risks associated with their accumulation. patsnap.comresearchgate.net This approach would be particularly beneficial for the synthesis and subsequent reactions of this compound.

Process Optimization and Scalability: Automated flow synthesis platforms enable rapid optimization of reaction parameters, such as temperature, pressure, and stoichiometry. This can lead to improved yields and purity of the desired products. Once optimized, the process can be easily scaled up by extending the operation time or by using parallel reactors. universityofcalifornia.edu

Telescoped Synthesis: Flow chemistry facilitates the "telescoping" of multi-step synthetic sequences into a continuous process without the need for isolating intermediates. chemrxiv.org This could be applied to the synthesis of complex molecules starting from this compound, leading to more efficient and streamlined synthetic routes.

Advanced Theoretical Modeling to Guide Experimental Design in this compound Reactivity

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. nih.gov In the context of this compound, advanced theoretical modeling can provide valuable insights into its reactivity and guide the design of new experiments.

Future research will likely leverage computational methods to:

Predict Reactivity and Selectivity: Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure of this compound and predict its reactivity towards various nucleophiles. mdpi.comresearchgate.net This can help in understanding and predicting the outcomes of reactions, including regioselectivity and stereoselectivity.

Elucidate Reaction Mechanisms: Theoretical calculations can be employed to map out the potential energy surfaces of reactions involving this compound, allowing for the elucidation of detailed reaction mechanisms. researchgate.net This knowledge is crucial for optimizing reaction conditions and for the rational design of new transformations.

Design Novel Molecules with Tailored Properties: Computational screening can be used to predict the properties of virtual libraries of compounds derived from this compound. researchgate.netnih.gov This can accelerate the discovery of new molecules with desired electronic, optical, or biological properties.

Unexplored Reactivity Patterns and Design of Complex Target Molecules Utilizing this compound

While the isocyanate group is known for its characteristic reactions, the presence of two nitro groups on the benzoyl moiety of this compound may give rise to unexplored reactivity patterns.

Future research could focus on:

Novel Cycloaddition Reactions: The electron-deficient nature of the aromatic ring could influence the reactivity of the isocyanate group in cycloaddition reactions, potentially leading to the formation of novel heterocyclic systems. researchgate.net

Intramolecular Transformations: Substrates containing both the this compound moiety and other functional groups could be designed to undergo novel intramolecular reactions, providing access to complex polycyclic structures.

Synthesis of Novel Functional Materials: The high nitrogen and oxygen content, along with the rigid aromatic structure, makes this compound an interesting building block for the synthesis of energetic materials or polymers with high thermal stability. Research in this area would focus on incorporating this moiety into larger molecular frameworks and evaluating the properties of the resulting materials.

Derivatization for Biological Applications: 3,5-Dinitrobenzoyl chloride is used for the derivatization of amines and alcohols for analytical purposes. wikipedia.org Similarly, this compound could be explored as a derivatizing agent or as a scaffold for the synthesis of biologically active molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-dinitrobenzoyl isocyanate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nitration of benzoyl isocyanate derivatives or coupling nitro groups to isocyanate precursors. For example, nitration of benzoyl chloride intermediates (e.g., 3,5-dinitrobenzoyl chloride synthesis ) followed by isocyanate formation via Curtius or Hofmann rearrangements. Reaction temperature (<5°C) and anhydrous conditions are critical to minimize hydrolysis . Yield optimization requires monitoring by TLC and FTIR to confirm intermediate formation (e.g., disappearance of –COCl at ~1770 cm⁻¹ and appearance of –NCO at ~2270 cm⁻¹) .

Q. How can researchers safely handle this compound given its reactivity and toxicity?

- Methodological Answer : Use inert atmosphere gloveboxes to prevent moisture-induced hydrolysis. Personal protective equipment (PPE) including nitrile gloves and vapor-resistant goggles is mandatory due to its irritant properties . Storage should be in airtight containers under argon at –20°C. Toxicity data from structurally similar isocyanates (e.g., 3,4-dichlorophenyl isocyanate) indicate acute inhalation toxicity (LC₅₀ < 2 mg/L in rodents), necessitating fume hoods for handling .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FTIR : Confirm the –NCO group (sharp peak ~2270 cm⁻¹) and nitro groups (asymmetric stretch ~1530 cm⁻¹, symmetric ~1350 cm⁻¹) .

- ¹H/¹³C NMR : Aromatic protons appear downfield (δ 8.5–9.0 ppm) due to electron-withdrawing nitro groups. Carbonyl (C=O) and isocyanate (N=C=O) carbons resonate at δ ~160–165 ppm and δ ~125 ppm, respectively .

- Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C, H, N, and O percentages .

Advanced Research Questions

Q. How do the electron-withdrawing nitro groups in this compound influence its reactivity in nucleophilic addition reactions?

- Methodological Answer : The nitro groups deactivate the aromatic ring, reducing electrophilicity at the meta and para positions. However, the isocyanate group remains highly reactive toward amines and alcohols. Computational studies (e.g., DFT calculations) show a Hammett σₚ value of ~0.78 for 3,4-dinitro substitution, indicating strong electron withdrawal, which stabilizes transition states in urea/thiourea formation . Kinetic studies with aniline derivatives reveal second-order rate constants (k₂) ~1.5 × 10⁻³ L/mol·s at 25°C .

Q. What strategies resolve contradictions in reported reaction yields for this compound-derived polymers?

- Methodological Answer : Discrepancies often arise from residual moisture or solvent polarity effects. For example, DMF stabilizes intermediates but may hydrolyze –NCO groups if not rigorously dried. Systematic reproducibility protocols include:

- Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O).

- In situ FTIR to monitor –NCO consumption during polymerization .

- GPC/SEC to correlate molecular weight with stoichiometric ratios of monomers .

Q. How can computational modeling predict the thermal stability of this compound in polymer matrices?

- Methodological Answer : Use molecular dynamics (MD) simulations to assess decomposition pathways. For example, bond dissociation energies (BDEs) for C–NO₂ bonds (~250 kJ/mol) and N–C=O bonds (~340 kJ/mol) indicate thermal stability up to 200°C. Compare with experimental TGA data (10°C/min under N₂) to validate models .

Specialized Applications

Q. What role does this compound play in synthesizing π-acceptor-functionalized copolymers?

- Methodological Answer : It introduces electron-deficient aromatic systems into polymers, enhancing charge-transfer interactions. For example, copolymerization with divinylbenzene yields materials with reduced bandgaps (~2.1 eV) and increased dielectric constants (~4.8 at 1 kHz), suitable for organic electronics. Characterization via UV-Vis (λₐₛₛ ~450 nm) and cyclic voltammetry (E₁/₂ ~ -0.85 V vs. Ag/Ag⁺) confirms π-acceptor behavior .

Q. How does steric hindrance from the 3,4-dinitro substituents affect regioselectivity in multi-component reactions?

- Methodological Answer : Steric effects direct reactions to the less hindered para position. For instance, in Passerini reactions, the isocyanate group reacts preferentially with less bulky aldehydes (e.g., formaldehyde vs. benzaldehyde), with regioselectivity quantified by HPLC (para:meta product ratio > 9:1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.